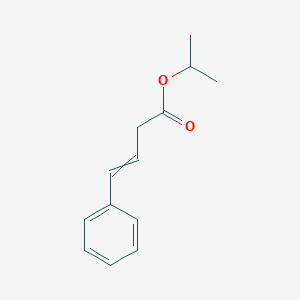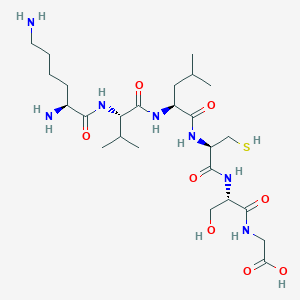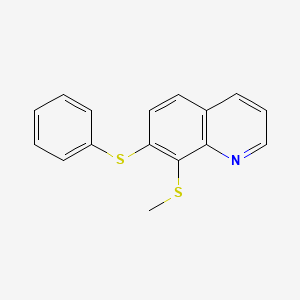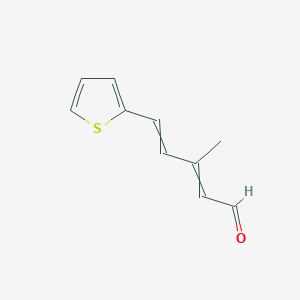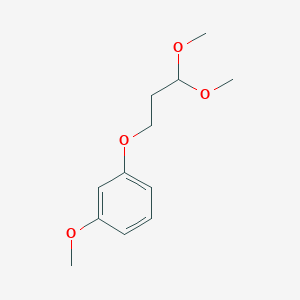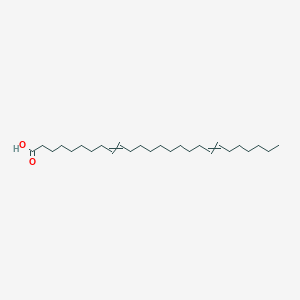
Hexacosa-9,19-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosa-9,19-dienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C26H48O2. It is characterized by the presence of two double bonds located at the 9th and 19th positions of the carbon chain. This compound is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexacosa-9,19-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis reactions, where simpler alkenes are combined to form the desired diene structure. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst, which facilitates the formation of the double bonds at specific positions.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as certain plant oils or marine organisms. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosa-9,19-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: Functional groups can be introduced at specific positions along the carbon chain through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms at the double bond positions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Hexacosa-9,19-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anthelmintic activities.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of hexacosa-9,19-dienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation .
Comparaison Avec Des Composés Similaires
Hexacosa-9,19-dienoic acid can be compared with other long-chain polyunsaturated fatty acids, such as:
Hexacosa-9,11-dienoic acid: Similar structure but with double bonds at different positions.
Eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds.
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
The uniqueness of this compound lies in its specific double bond positions, which may confer distinct biological activities and applications compared to other similar compounds .
Propriétés
Numéro CAS |
143883-72-1 |
|---|---|
Formule moléculaire |
C26H48O2 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
hexacosa-9,19-dienoic acid |
InChI |
InChI=1S/C26H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8,17-18H,2-6,9-16,19-25H2,1H3,(H,27,28) |
Clé InChI |
YMHPJRHPJJCCMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


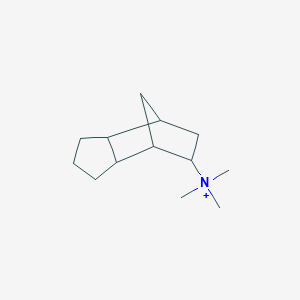
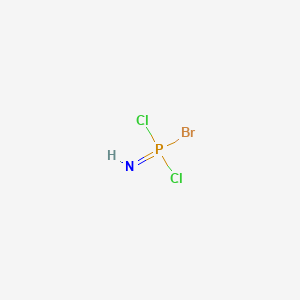
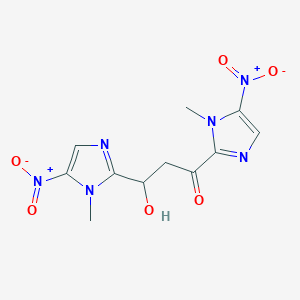
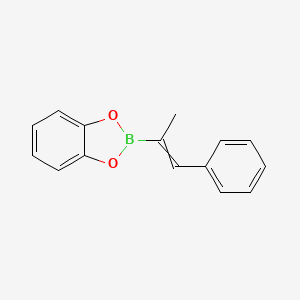
![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
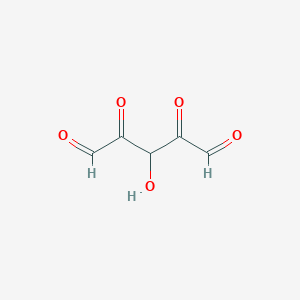
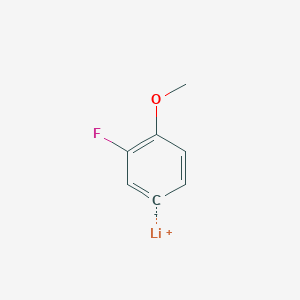
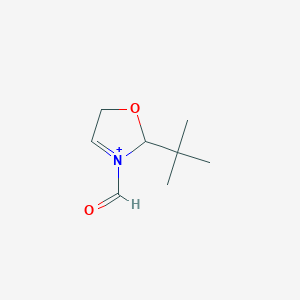
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
